4-ethoxy-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3S/c1-3-29-16-7-9-17(10-8-16)30(27,28)22-14-13-21-18-11-12-20(26-25-18)24-19-6-4-5-15(2)23-19/h4-12,22H,3,13-14H2,1-2H3,(H,21,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXFGIIOFAFWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-ethoxy-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide involves several steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The process typically involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product .
Chemical Reactions Analysis
4-ethoxy-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Drug Development
4-ethoxy-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is primarily explored for its potential biological activity in drug development. Its sulfonamide structure is significant in medicinal chemistry due to the established antibacterial properties associated with sulfonamides. Moreover, its unique structure may allow for the modulation of specific biological targets, making it a candidate for developing new therapeutics against various diseases, including cancer and inflammation .
Molecular Biology
In molecular biology, this compound serves as a tool for studying molecular interactions and pathways. Its ability to bind to specific proteins or enzymes allows researchers to investigate the modulation of biological processes. This interaction can lead to insights into disease mechanisms and the development of targeted therapies .
Material Science
The compound's unique chemical properties make it valuable in material science , particularly in the development of new materials with specific characteristics. Its structural components can be manipulated to create polymers or other materials that exhibit desired physical and chemical properties .
Anticancer Activity
Research has indicated that derivatives of sulfonamides exhibit anticancer properties by inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that similar compounds effectively reduced tumor size in preclinical models by targeting specific signaling pathways involved in cancer proliferation .
Antimicrobial Properties
Another study highlighted the antimicrobial efficacy of sulfonamide derivatives against a range of bacterial strains. The presence of the sulfonamide group in this compound suggests potential use as an antibacterial agent .
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound binds to certain proteins or enzymes, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Limitations
- For example, thiazole-containing sulfonamides () are associated with antimicrobial activity, whereas anilinopyridine derivatives () may target kinases.
- Gaps in Evidence: The absence of pharmacological data for this compound limits functional comparisons. Further studies on its solubility, binding affinity, and metabolic stability are warranted.
Biological Activity
4-ethoxy-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease processes. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse sources.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process includes:
- Formation of the pyridazine moiety : This is achieved through cyclization reactions involving suitable amino and halogenated pyridine derivatives.
- Sulfonamide formation : The final product is synthesized by coupling the pyridazine derivative with a benzenesulfonamide, which can be achieved through nucleophilic substitution reactions.
Biological Activity
The biological activity of this compound primarily revolves around its role as an enzyme inhibitor. The following sections detail its interactions with specific biological targets.
Inhibition of Nitric Oxide Synthase (NOS)
Research indicates that compounds structurally similar to this compound have been identified as selective inhibitors of neuronal nitric oxide synthase (nNOS). For example, a related compound demonstrated a Ki value of 7 nM for nNOS inhibition with significant selectivity over inducible NOS (iNOS) and endothelial NOS (eNOS), suggesting that modifications to the structure can enhance selectivity and potency against specific isoforms of NOS .
Anticancer Activity
The compound's potential anticancer properties are also noteworthy. It has been suggested that such sulfonamide derivatives may inhibit various receptor tyrosine kinases (RTKs), which are critical in cancer cell signaling pathways. For instance, some related compounds have shown sub-micromolar IC50 values against EGFR, a common target in cancer therapy .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Key factors influencing its efficacy include:
- Substituents on the pyridine ring : Variations in the methyl or ethoxy groups can significantly affect binding affinity to target enzymes.
- Linker length and composition : The ethylene linker between the pyridazinyl and sulfonamide groups can modulate pharmacokinetic properties such as membrane permeability and solubility.
Case Studies
Several studies have explored the efficacy of similar compounds in preclinical models:
- Study on nNOS Inhibition : A study demonstrated that a related compound could effectively reduce nitric oxide production in neuronal cultures, indicating its potential for treating neurodegenerative diseases .
- Antitumor Activity Assessment : Another investigation found that a structurally analogous sulfonamide exhibited significant antitumor effects in xenograft models, leading to reduced tumor growth rates .
Q & A
Basic: What are the key considerations for designing a multi-step synthesis route for this compound?
Methodological Answer:
Multi-step synthesis requires sequential optimization of coupling reactions, protecting group strategies, and purification. For example, amide bond formation (as in the final step) often employs coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dimethyl sulfoxide (DMSO) at 20°C for ~20 hours . Intermediate purification via column chromatography or recrystallization ensures minimal side products. Reaction monitoring with TLC or HPLC is critical to confirm progression.
Advanced: How can computational methods accelerate reaction optimization for this sulfonamide derivative?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediate stability, guiding solvent/catalyst selection. For example, ICReDD integrates reaction path search algorithms with experimental data to narrow optimal conditions (e.g., temperature, solvent polarity) . Machine learning models trained on similar sulfonamide syntheses (e.g., coupling yields under varying pH) can reduce trial-and-error experimentation .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : 1H/13C NMR identifies proton environments (e.g., ethoxy group at δ ~1.3 ppm, aromatic protons at δ ~6.8–8.2 ppm) and confirms connectivity .
- HRMS : Validates molecular weight and fragmentation patterns.
- IR : Confirms sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported synthetic yields for similar sulfonamides?
Methodological Answer:
Systematic Design of Experiments (DoE) identifies critical variables. For example, a central composite design can test interactions between temperature, catalyst loading, and solvent polarity. A 2020 study optimized pyridazine coupling by varying DMSO/THF ratios and reaction times, revealing THF at 50°C improved yields by 15% compared to DMSO . Contradictions often arise from unoptimized side reactions (e.g., hydrolysis of the ethoxy group under acidic conditions) .
Basic: What in vitro assays are suitable for initial bioactivity screening?
Methodological Answer:
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination.
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2) at 10–100 µM concentrations .
- Binding affinity : Surface plasmon resonance (SPR) to quantify target interaction kinetics .
Advanced: How can the compound’s solubility be improved without structural modification?
Methodological Answer:
- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 20:80 v/v) to enhance aqueous solubility .
- Nanoparticle formulation : Encapsulation in PLGA nanoparticles (100–200 nm size) improves bioavailability, as demonstrated for similar sulfonamides .
Basic: What precautions are necessary when handling air-sensitive intermediates during synthesis?
Methodological Answer:
- Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reagent addition).
- Purge reaction vessels with argon before adding pyridazine intermediates .
- Store intermediates under inert gas with molecular sieves to prevent hydrolysis .
Advanced: How can structure-activity relationship (SAR) studies guide further optimization?
Methodological Answer:
- Bioisosteric replacement : Substitute the ethoxy group with methoxy or cyclopropoxy to assess metabolic stability .
- Fragment-based screening : X-ray crystallography of the compound bound to its target (e.g., kinase domain) identifies critical hydrogen bonds for potency .
- Pharmacophore modeling : Align analogues (e.g., ABT-751 derivatives) to pinpoint essential sulfonamide and pyridazine moieties .
Basic: What statistical approaches are recommended for optimizing reaction conditions?
Methodological Answer:
- Factorial design : Screen variables (e.g., catalyst type, temperature) in a 2^k design to identify main effects.
- Response surface methodology (RSM) : Model interactions between variables (e.g., pH and solvent ratio) to maximize yield . A 2007 study reduced pyridazine coupling experiments by 40% using RSM .
Advanced: How can green chemistry principles be applied to this compound’s synthesis?
Methodological Answer:
- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, for amide couplings .
- Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for Suzuki-Miyaura steps, achieving >90% recovery .
- Waste minimization : Continuous flow reactors reduce reagent use by 30% compared to batch processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
